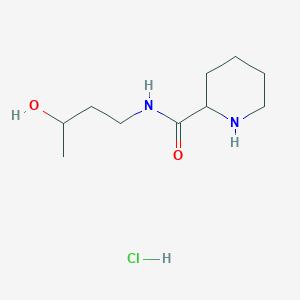
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride
説明
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as HPC-HCl, is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, including those involving cell culture, biochemistry, and pharmacology. HPC-HCl is a relatively new compound, first synthesized in the early 2000s. It has since been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of certain compounds.
科学的研究の応用
Piperidine Derivatives in Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Piperidine Derivatives in Interaction with Receptors
Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).
Role in Dopamine Receptor-Selective Compounds
Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to this compound. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).
Piperidine Amides in Insecticidal Activity
Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of this compound, in pest control (Christodoulopoulou et al., 2005).
作用機序
Target of Action
The primary target of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as ®-3-hydroxybutyl ®-3-hydroxybutyrate, is the hydroxyl-carboxylic acid receptors . These receptors play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Mode of Action
This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors . It also inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the tentative inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathways related to energy metabolism. It is a part of the ketone bodies – 3-hydroxybutyrate (3-OHB), acetoacetate, and acetone – which are small fuel substrates that can substitute and alternate with glucose under conditions of fuel and food deficiency .
Pharmacokinetics
The pharmacokinetics of this compound involves complex absorption processes, endogenous production, and nonlinear elimination Na-3-OHB has been given intravenously, while the ester is administered orally .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been found to inhibit lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation and dose appear to strongly influence the kinetic profile following administration . There is an unmet need for the development and manufacturing of new formulations with increased palatability and without the infliction of any added sodium load .
特性
IUPAC Name |
N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVREZFCMKSXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



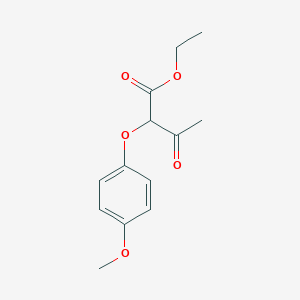
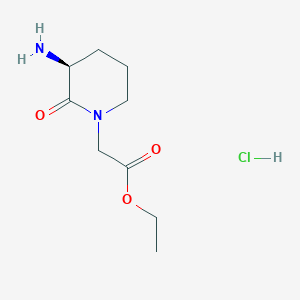
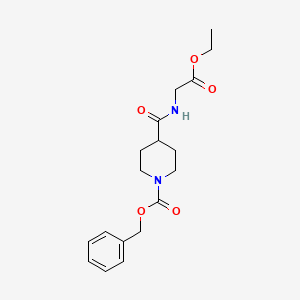

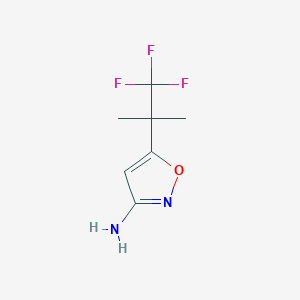
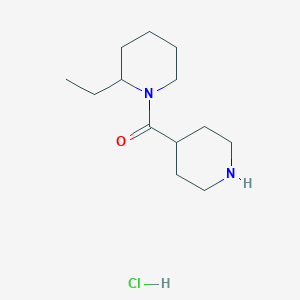
![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
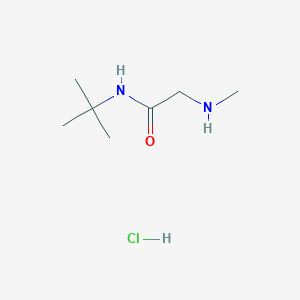
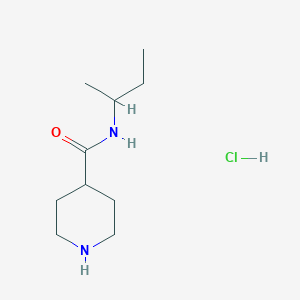

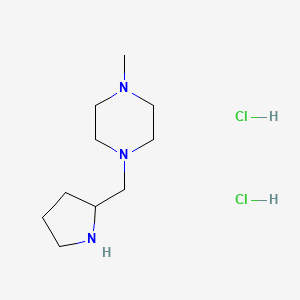

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)